molecular formula C22H23N3O3S B2918779 1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea CAS No. 1203125-29-4

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea

Cat. No.: B2918779
CAS No.: 1203125-29-4
M. Wt: 409.5
InChI Key: FLPBAFFMHXWTFG-UHFFFAOYSA-N
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Description

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This urea derivative features a 1,1-dioxidoisothiazolidine group, a sulfonamide-based moiety known to enhance molecular properties such as solubility and metabolic stability, making it a valuable scaffold in drug discovery . The structure incorporates a naphthalen-1-ylmethyl group, a bulky aromatic system that can be critical for interaction with hydrophobic binding pockets in target proteins. Compounds containing the 1,1-dioxidoisothiazolidin group have been investigated in various biochemical contexts. For instance, structurally related molecules have been identified as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle, suggesting potential applications in oncology research . The urea linkage itself is a classic pharmacophore that can facilitate key hydrogen-bonding interactions with biological targets. This product is intended for research and development purposes in laboratory settings. It is supplied as a high-purity compound for use in assays such as target identification, mechanism-of-action studies, and structure-activity relationship (SAR) exploration. Researchers can utilize this chemical as a building block or a reference standard in their investigations. This product is strictly for research use only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use. Researchers should conduct all necessary safety assessments and handle the material according to laboratory safety guidelines before use.

Properties

IUPAC Name

1-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylphenyl]-3-(naphthalen-1-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c1-16-10-11-19(25-12-5-13-29(25,27)28)14-21(16)24-22(26)23-15-18-8-4-7-17-6-2-3-9-20(17)18/h2-4,6-11,14H,5,12-13,15H2,1H3,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPBAFFMHXWTFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains a dioxidoisothiazolidin moiety, a urea linkage, and aromatic groups, which contribute to its pharmacological properties.

Chemical Structure and Properties

The molecular formula of the compound is C19H22N2O4SC_{19}H_{22}N_2O_4S, with a molecular weight of approximately 366.44 g/mol. The structural representation highlights the presence of the dioxidoisothiazolidin ring, which is critical for its biological activity.

Biological Activity

Initial studies indicate that this compound exhibits significant biological activities, including:

  • Anticancer Properties : The compound has been shown to inhibit cell proliferation in various cancer cell lines by interfering with cell cycle regulation. It primarily targets cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis in cancer cells.
  • Antioxidant Activity : The presence of the dioxidoisothiazolidin group contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems.
  • Antimicrobial Effects : Preliminary investigations suggest that the compound possesses antimicrobial properties against a range of bacterial strains, making it a candidate for further development as an antibacterial agent.

The mechanism of action involves several pathways:

  • Inhibition of CDK2 : By binding to CDK2, the compound disrupts its activity, which is essential for the progression of the cell cycle. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells.
  • Free Radical Scavenging : The dioxidoisothiazolidin moiety can donate electrons to free radicals, neutralizing them and preventing cellular damage.
  • Interaction with Biological Targets : The urea functional group allows for nucleophilic substitution reactions, enhancing its interaction with various biomolecules .

Research Findings

Several studies have been conducted to explore the biological activity of this compound:

  • A study published in Journal of Medicinal Chemistry reported that derivatives of the dioxidoisothiazolidin structure exhibited potent anticancer activity against breast cancer cell lines .
  • Another research article highlighted the antioxidant capacity of similar compounds, demonstrating their effectiveness in reducing oxidative stress markers in vitro .

Data Table: Comparative Biological Activities

Compound NameStructure FeaturesBiological Activity
This compoundDioxidoisothiazolidine moiety, urea linkAnticancer, Antioxidant, Antimicrobial
N-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3,5-dimethylbenzamideSimilar dioxidoisothiazolidine structureAnticancer
N-(4-Hydroxy-5-isopropyl-2-methylphenyl)-N'-(1-naphthyl)ureaUrea derivativeAntioxidant

Case Studies

Case Study 1 : A study investigated the effects of this compound on MCF-7 breast cancer cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of exposure.

Case Study 2 : In another research effort focusing on oxidative stress, the compound was tested against hydrogen peroxide-induced oxidative damage in human fibroblasts. The results demonstrated a marked decrease in reactive oxygen species (ROS) levels when treated with the compound compared to controls.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with three structurally related analogs:

Compound Molecular Formula Molecular Weight Key Substituents Notable Properties
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(naphthalen-1-ylmethyl)urea (Target) C₂₃H₂₂N₃O₃S¹ ~420.5 (calculated) Naphthalen-1-ylmethyl High lipophilicity; potential for π-π stacking interactions
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(tetrahydro-2H-pyran-4-yl)urea C₁₆H₂₃N₃O₄S 353.4 Tetrahydro-2H-pyran-4-yl Moderate polarity due to cyclic ether; improved aqueous solubility vs. naphthalene
1-(5-(1,1-Dioxidoisothiazolidin-2-yl)-2-methylphenyl)-3-(4-methoxyphenyl)urea C₁₈H₂₀N₃O₄S 386.4 (estimated) 4-Methoxyphenyl Methoxy group enhances solubility; reduced steric hindrance vs. bulkier substituents
1-((5-(Furan-3-yl)pyridin-3-yl)methyl)-3-(naphthalen-1-ylmethyl)urea C₂₂H₁₉N₃O₂ 357.4 Furan-3-yl-pyridinylmethyl Heteroaromatic groups may alter electronic profile; moderate hydrophobicity

¹ Exact molecular weight requires experimental validation.

Key Observations:
  • Lipophilicity : The naphthalen-1-ylmethyl group in the target compound increases hydrophobicity compared to the tetrahydro-2H-pyran-4-yl (cyclic ether) and 4-methoxyphenyl analogs . This may enhance blood-brain barrier penetration but reduce aqueous solubility.
  • Electronic Effects : The 1,1-dioxidoisothiazolidin-2-yl group is consistent across analogs, suggesting shared sulfonamide-like reactivity and stability.
  • Steric Factors : Bulky substituents (e.g., naphthalene) may limit binding to sterically constrained targets compared to smaller groups like 4-methoxyphenyl .

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